molecular formula C12H11NO5S3 B2987893 Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate CAS No. 1021046-60-5

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate

Cat. No.: B2987893
CAS No.: 1021046-60-5
M. Wt: 345.4
InChI Key: XQXJZOXFCIIYHT-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by the presence of a thiophene ring substituted with a sulfonyl group and an ester functional group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Esterification: The ester functional group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives or alcohols.

Scientific Research Applications

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the development of pharmaceuticals.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate: Characterized by the presence of a thiophene ring with sulfonyl and ester groups.

    Thiophene-2-carboxylate Derivatives: Compounds with similar thiophene ring structures but different substituents, such as halogens, alkyl groups, or other functional groups.

    Sulfonyl Thiophene Derivatives: Compounds with sulfonyl groups attached to the thiophene ring, exhibiting similar reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(2-thiophen-2-ylsulfonylacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S3/c1-18-12(15)11-8(4-6-20-11)13-9(14)7-21(16,17)10-3-2-5-19-10/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXJZOXFCIIYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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